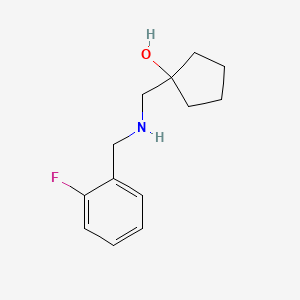
1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18FNO It is a cyclopentanol derivative where the hydroxyl group is attached to a cyclopentane ring, and the amino group is substituted with a 2-fluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-fluorobenzylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
化学反应分析
Types of Reactions
1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclopentanol derivatives.
科学研究应用
1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Methylcyclopentanol: A similar compound with a methyl group instead of the 2-fluorobenzyl group.
1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine: A related compound with an amine group instead of the hydroxyl group.
Uniqueness
1-(((2-Fluorobenzyl)amino)methyl)cyclopentan-1-ol is unique due to the presence of both the 2-fluorobenzyl and hydroxyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H18FNO |
|---|---|
分子量 |
223.29 g/mol |
IUPAC 名称 |
1-[[(2-fluorophenyl)methylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H18FNO/c14-12-6-2-1-5-11(12)9-15-10-13(16)7-3-4-8-13/h1-2,5-6,15-16H,3-4,7-10H2 |
InChI 键 |
JBAXNACCTGIULM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CNCC2=CC=CC=C2F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


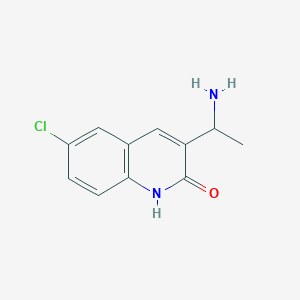



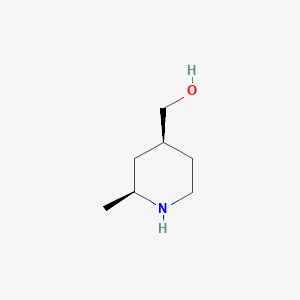
![7-Ethyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13333127.png)
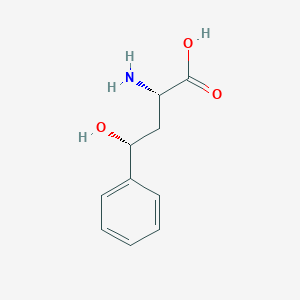
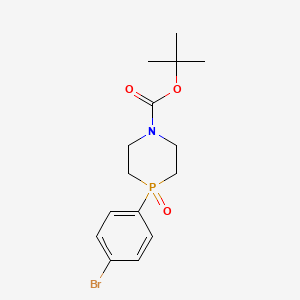
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)

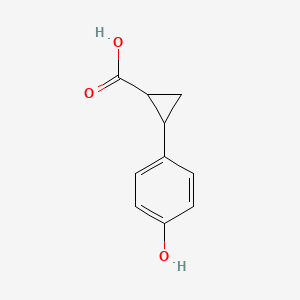
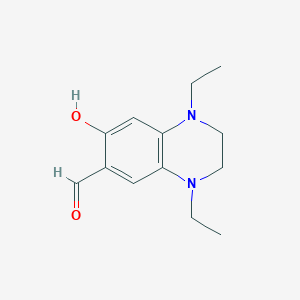
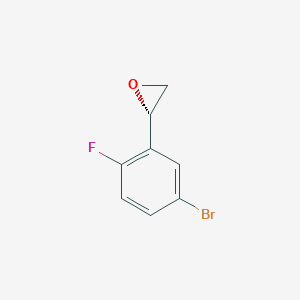
![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
